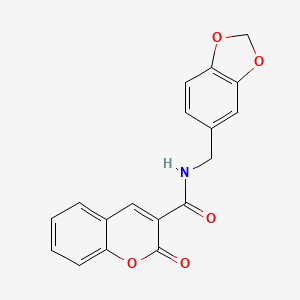
N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide” appears to contain several functional groups, including a benzodioxole, a carboxamide, and a chromene . These groups are common in many biologically active compounds, including pharmaceuticals and natural products .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the carboxamide group in this compound might undergo reactions like hydrolysis or reduction . The benzodioxole group could potentially participate in electrophilic aromatic substitution reactions.Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry Applications
Supramolecular chemistry focuses on the design and study of complex structures based on molecular recognition and self-assembly. The compound "N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide" shows potential in this field due to its structural features that may facilitate hydrogen bonding and π-π interactions. For example, studies like those conducted by Lightfoot et al. (1999) have explored similar structures, highlighting their ability to form π-stacked rods encased in triply helical hydrogen-bonded amide strands. Such structural configurations suggest possible applications in creating new materials with unique optical or electronic properties, relevant for nanotechnology and polymer processing (Lightfoot, Mair, Pritchard, & Warren, 1999).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the focus is on designing, synthesizing, and developing pharmaceutical agents. The structural complexity and functional diversity of "this compound" offer a framework for the development of novel therapeutic agents. Research such as that by Shi et al. (2018) on 3-(N-cyclicamino)chromone derivatives, although not directly mentioning this compound, showcases the importance of chromone derivatives in creating potent anticancer drugs. The study emphasizes the role of structural modifications in enhancing tumor specificity and cytotoxicity, suggesting similar strategies could be applied to the compound for targeted drug delivery and cancer therapy (Shi et al., 2018).
Material Science and Luminescent Materials
Material science explores the development of new materials with applications in electronics, optics, and more. The unique chemical structure of "this compound" could be beneficial in creating materials with specific luminescent properties. Studies on related compounds, such as those by Srivastava et al. (2017), have demonstrated the ability of certain chromone derivatives to exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These features are crucial for developing advanced optical materials, sensors, and imaging agents (Srivastava et al., 2017).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17(13-8-12-3-1-2-4-14(12)24-18(13)21)19-9-11-5-6-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYINRFRIDYIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

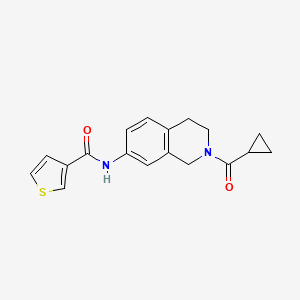

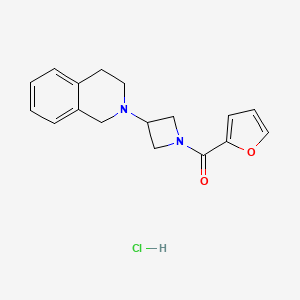
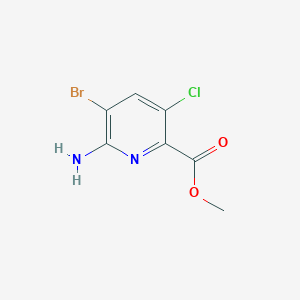
![3-(4-methylphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2868339.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2868340.png)
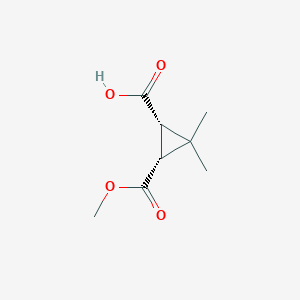
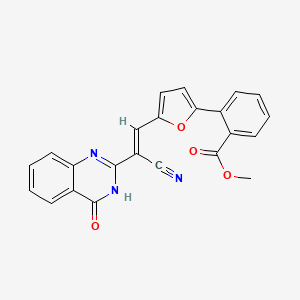
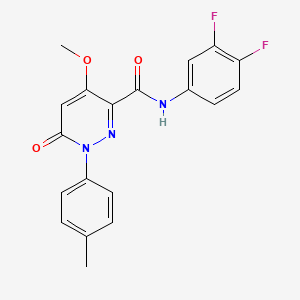


![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B2868349.png)

![2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2868352.png)